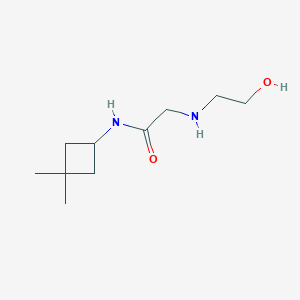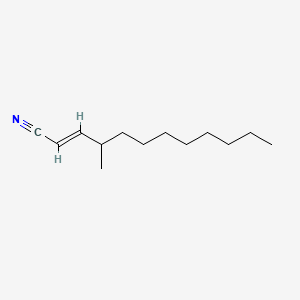
4-Methyldodecene-1-nitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyldodecene-1-nitrile is an organic compound with the molecular formula C13H23N It is characterized by a nitrile group (-CN) attached to a 12-carbon chain with a methyl group at the fourth position
準備方法
Synthetic Routes and Reaction Conditions: 4-Methyldodecene-1-nitrile can be synthesized through several methods. One common approach involves the reaction of 4-methyldodecene with a nitrile source under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and distillation to achieve high purity levels of the final product.
化学反応の分析
Types of Reactions: 4-Methyldodecene-1-nitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The compound can participate in substitution reactions where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Various nucleophiles can be used to replace the nitrile group under suitable conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Depending on the nucleophile, different substituted products can be formed.
科学的研究の応用
4-Methyldodecene-1-nitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving nitrile metabolism and enzymatic reactions.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Methyldodecene-1-nitrile involves its interaction with specific molecular targets. The nitrile group can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to interact with enzymes and other proteins involved in these pathways.
類似化合物との比較
4-Methyldodecene-1-nitrile can be compared with other nitrile-containing compounds such as:
Acetonitrile (CH3CN): A simple nitrile used as a solvent in organic synthesis.
Benzonitrile (C6H5CN): An aromatic nitrile used in the synthesis of pharmaceuticals and agrochemicals.
Adiponitrile (NC(CH2)4CN): A dinitrile used in the production of nylon.
Uniqueness: this compound is unique due to its long carbon chain and the presence of a methyl group, which imparts distinct chemical properties and reactivity compared to simpler nitriles.
特性
CAS番号 |
93882-38-3 |
|---|---|
分子式 |
C13H23N |
分子量 |
193.33 g/mol |
IUPAC名 |
(E)-4-methyldodec-2-enenitrile |
InChI |
InChI=1S/C13H23N/c1-3-4-5-6-7-8-10-13(2)11-9-12-14/h9,11,13H,3-8,10H2,1-2H3/b11-9+ |
InChIキー |
MXRVPBVPWKZJCS-PKNBQFBNSA-N |
異性体SMILES |
CCCCCCCCC(C)/C=C/C#N |
正規SMILES |
CCCCCCCCC(C)C=CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


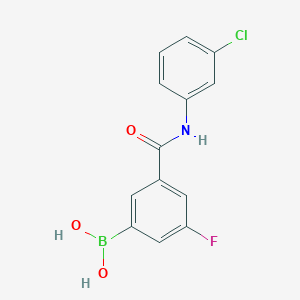
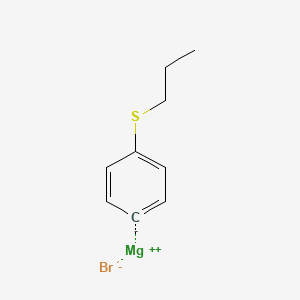
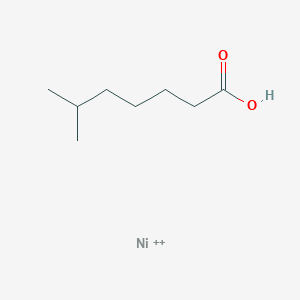
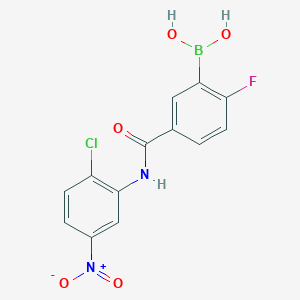
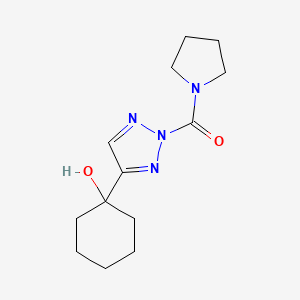
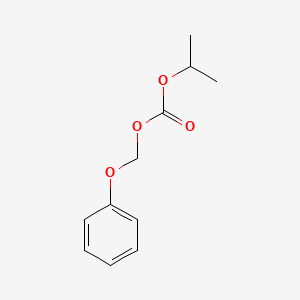
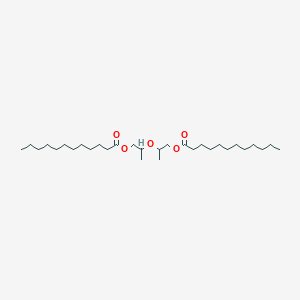
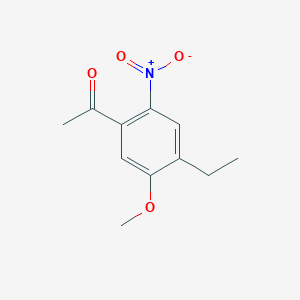
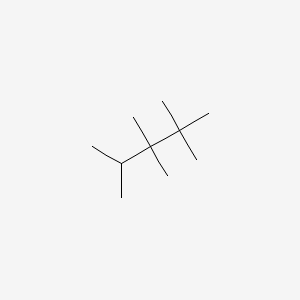

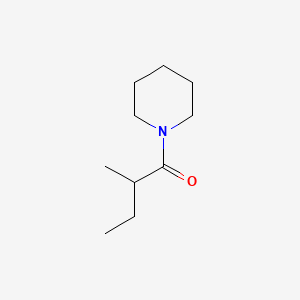
![(2S)-4-[(4-Methoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine](/img/structure/B12641869.png)

